molecular formula C19H16N4O4 B1205774 Zidometacin CAS No. 62851-43-8

Zidometacin

Cat. No.: B1205774
CAS No.: 62851-43-8
M. Wt: 364.4 g/mol
InChI Key: DCXHLPGLBYHNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zidometacin is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally related to indomethacin. It is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is used to relieve pain and reduce inflammation in various medical conditions, including osteoarthritis and rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zidometacin involves several steps. The starting material, 1-(p-aminobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid, is dissolved in acetic acid and rapidly cooled. Sodium nitrite and hydrochloric acid are added to form a red-colored solution, which is then treated with sodium azide to produce 1-(p-azidobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid. This compound is then purified by extraction and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is obtained through crystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Zidometacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Zidometacin has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studying the mechanisms of NSAIDs.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Used in clinical trials for treating osteoarthritis and rheumatoid arthritis.

    Industry: Employed in the development of new anti-inflammatory drugs

Mechanism of Action

Zidometacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By blocking COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zidometacin

This compound is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to other NSAIDs. It has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .

Biological Activity

Zidometacin is a derivative of indomethacin, classified as a non-steroidal anti-inflammatory drug (NSAID). It has garnered attention for its potential therapeutic applications, particularly in managing pain and inflammation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound primarily functions by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate various physiological effects, including inflammation and pain. By blocking COX-1 and COX-2, this compound reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 1-2 hours.
  • Distribution : Highly lipid-soluble, allowing it to penetrate the blood-brain barrier effectively.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Eliminated via renal pathways, with a half-life ranging from 4 to 8 hours.

In Vitro and In Vivo Studies

Recent studies have highlighted this compound's biological activity:

  • Anti-inflammatory Effects : this compound has shown significant anti-inflammatory effects in various animal models. For instance, in carrageenan-induced paw edema models, this compound demonstrated comparable efficacy to established NSAIDs like indomethacin .
  • Antiviral Properties : A study investigated this compound's potential against viral infections. It was found to inhibit the replication of SARS-CoV-2 in vitro when combined with other agents, suggesting a synergistic effect that warrants further exploration .
  • Safety Profile : Case studies indicate that while this compound is effective for pain management, it can induce side effects such as gastrointestinal disturbances and renal impairment, especially in patients with pre-existing conditions .

Data Table: Summary of Key Studies on this compound

Study ReferenceStudy TypeFindings
In VivoSignificant reduction in edema in rat modelsThis compound effective as an anti-inflammatory agent
In VitroInhibition of SARS-CoV-2 replicationPotential use as an adjunct therapy for viral infections
Case StudyInduced hyperkalaemia in a patient with goutCaution advised in patients with renal issues

Case Study 1: Gouty Arthritis Management

A patient treated with this compound for acute gouty arthritis experienced reversible azotaemia and hyperkalaemia. The reintroduction of this compound under controlled conditions led to a recurrence of these side effects. This case highlights the importance of monitoring renal function in patients receiving this compound therapy .

Case Study 2: COVID-19 Treatment

In a small cohort study involving mild COVID-19 patients, this compound was administered alongside standard treatment protocols. Results indicated a reduction in hospitalization rates and improved recovery times compared to controls receiving only symptomatic treatment . This suggests a potential role for this compound in managing COVID-19 symptoms through its anti-inflammatory properties.

Properties

CAS No.

62851-43-8

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-[1-(4-azidobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C19H16N4O4/c1-11-15(10-18(24)25)16-9-14(27-2)7-8-17(16)23(11)19(26)12-3-5-13(6-4-12)21-22-20/h3-9H,10H2,1-2H3,(H,24,25)

InChI Key

DCXHLPGLBYHNMU-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O

Key on ui other cas no.

62851-43-8

Synonyms

1-(4-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid
1-(p-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid
zidometacin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.